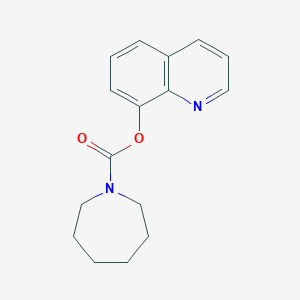![molecular formula C17H24N2O2 B4019504 2,2-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4019504.png)
2,2-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves reacting substituted anilines with chlorobutanoyl chloride in aqueous basic medium, followed by coupling with various piperazines in polar aprotic medium. This approach yields a range of substituted phenylpropanamides, showcasing a common synthetic strategy for this class of compounds, which could be applicable for the synthesis of 2,2-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide (H. Raza et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide often reveals a complex architecture, including centrosymmetrically related cations and large voids that accommodate anions and water molecules, forming supramolecular motifs. Crystallographic analysis shows that protonation typically occurs on the piperidine ring (M. Jimeno et al., 2003).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds can vary widely. For instance, the reaction between halogenated hydrocarbons and dimethylamine hydrochloride produces target molecules with specific structural features confirmed by various spectroscopic methods. These compounds can participate in weak hydrogen bonding, affecting their solubility and reactivity (Bai et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, crystal structure, and melting points, are significantly influenced by the molecular structure. For example, the fused piperidine and cyclohexane rings in some compounds adopt specific conformations that affect their overall physical properties (S. Jothivel & S. Kabilan, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity, can be influenced by the compound's structure. Some compounds exhibit promising biological activities, such as inhibitory potential against enzymes, due to their specific molecular configurations (H. Khalid et al., 2014). The electronic structure, as determined by spectroscopic profiling, provides insights into the chemical behavior of these molecules, including their absorption properties and potential biological activities (S. Aayisha et al., 2019).
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2-(piperidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)16(21)18-14-10-6-5-9-13(14)15(20)19-11-7-4-8-12-19/h5-6,9-10H,4,7-8,11-12H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDUVZOYJJWCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-imino-10-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4019421.png)
![4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-ol](/img/structure/B4019424.png)
![3-allyl-6-isopropyl-2-mercapto-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4019425.png)
![3-methyl-2-(4-nitrophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4019450.png)
![2,4-dichloro-N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]benzamide](/img/structure/B4019454.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B4019461.png)


![ethyl 4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B4019475.png)
![(1R,9aR)-1-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4019487.png)

![N-(2-furylmethyl)-N-[3-(2-furyl)-3-phenylpropyl]-2-furamide](/img/structure/B4019496.png)
![4,4'-{[5-(4-fluorophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4019510.png)
![N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4019526.png)